molecular formula C19H24N2O2S B345798 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine CAS No. 508233-20-3

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Cat. No.: B345798
CAS No.: 508233-20-3
M. Wt: 344.5g/mol
InChI Key: GWOHQBFZGVHHCI-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.5 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a 2,3,4-trimethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpiperazine and 2,3,4-trimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Scientific Research Applications

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Phenyl-4-(2,3,4-trimethoxyphenyl)sulfonylpiperazine and 1-Phenyl-4-(2,3,4-trifluoromethylphenyl)sulfonylpiperazine share structural similarities but differ in their substituents.

    Uniqueness: The presence of the 2,3,4-trimethylphenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-9-10-19(17(3)16(15)2)24(22,23)21-13-11-20(12-14-21)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHQBFZGVHHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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